molecular formula C13H9BrFN B8698204 N-(4-bromobenzylidene)-4-fluoroaniline CAS No. 64222-88-4

N-(4-bromobenzylidene)-4-fluoroaniline

Cat. No.: B8698204
CAS No.: 64222-88-4
M. Wt: 278.12 g/mol
InChI Key: GRJJOTKXGXRNQS-UHFFFAOYSA-N
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Description

N-(4-Bromobenzylidene)-4-fluoroaniline is a Schiff base compound synthesized via the condensation of 4-bromobenzaldehyde and 4-fluoroaniline in ethanol under reflux conditions . This compound has been structurally characterized using techniques such as X-ray crystallography, confirming its planar geometry and the formation of a stable imine (C=N) bond. The presence of bromine and fluorine substituents on the benzylidene and aniline rings, respectively, imparts distinct electronic and steric properties, making it relevant in materials science and antifungal applications .

Properties

CAS No.

64222-88-4

Molecular Formula

C13H9BrFN

Molecular Weight

278.12 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(4-fluorophenyl)methanimine

InChI

InChI=1S/C13H9BrFN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H

InChI Key

GRJJOTKXGXRNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine (4-Bromo) and chlorine (2,4-Dichloro) substituents enhance lipophilicity and bioactivity compared to fluorine, as seen in cholinesterase inhibition studies .
  • Synthetic Efficiency : Microwave methods (e.g., for trifluoromethyl derivatives) reduce reaction times significantly compared to traditional reflux .

Key Observations :

  • Halogen Positioning : Chlorine at ortho and para positions (e.g., 2,4-Dichloro) significantly enhances antifungal potency compared to bromine .
  • Dual Halogenation : Combining chloro and fluoro substituents (e.g., 3-Chloro-4-Fluoro) synergistically improves bioactivity .
Physicochemical Properties
Compound Melting Point (°C) Solubility Profile Crystallographic Behavior
N-(4-Bromobenzylidene)-4-fluoroaniline Not reported Likely soluble in polar solvents (inferred from analogs) Forms single crystals suitable for X-ray analysis
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline 136–138 Soluble in acetonitrile, chloroform Dark orange crystals; stable at room temperature
N-(4-Nitrobenzylidene)-4-bromoaniline ~200 Low solubility in ethanol High thermal stability due to nitro group

Key Observations :

  • Solubility: Electron-withdrawing groups (e.g., nitro) reduce solubility in ethanol, while benzyloxy groups enhance solubility in organic solvents .
  • Thermal Stability : Nitro-substituted derivatives exhibit higher melting points compared to halogenated analogs .

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